molecular formula C6H13Cl2F3N2 B6158469 (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride CAS No. 2322597-91-9

(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B6158469
CAS No.: 2322597-91-9
M. Wt: 241.1
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Description

(3R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative with a trifluoroethyl substituent at the nitrogen atom and a stereospecific (3R) configuration. The compound’s dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The trifluoroethyl group introduces strong electron-withdrawing properties, which can influence metabolic stability and receptor-binding affinity compared to non-fluorinated analogs .

Properties

CAS No.

2322597-91-9

Molecular Formula

C6H13Cl2F3N2

Molecular Weight

241.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of pyrrolidine derivatives with trifluoroethylating agents under controlled conditions. One common method includes the use of trifluoroethyl iodide in the presence of a base, followed by purification and conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is used in several scientific research areas:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances binding affinity and selectivity, influencing the compound’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(3R)-1-(Propan-2-yl)pyrrolidin-3-amine Dihydrochloride

  • Structural Difference : The isopropyl group (-CH(CH₃)₂) replaces the trifluoroethyl group.
  • Impact: Reduced electron-withdrawing effects and lower polarity compared to the trifluoroethyl analog. This results in higher lipophilicity (logP ~1.2 vs.
  • Applications : Used in asymmetric catalysis due to its chiral center and steric bulk.

(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine Dihydrochloride

  • Structural Difference : A pyrazinyl aromatic ring replaces the trifluoroethyl group.
  • However, the absence of fluorine reduces metabolic resistance to oxidative degradation .
  • Applications : Investigated in oncology for kinase inhibition.

(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine Hydrochloride

  • Structural Difference : A nitro- and fluorophenyl group replaces the trifluoroethyl moiety.
  • Impact: The nitro group (-NO₂) confers instability under light or reducing conditions, limiting its use in vivo. The fluorine atom provides moderate electron withdrawal but less than the trifluoroethyl group .
  • Applications : Primarily a synthetic intermediate due to instability.

Key Research Findings

Trifluoroethyl Advantage : The trifluoroethyl group in the target compound improves metabolic stability by resisting cytochrome P450-mediated oxidation, a critical factor in drug design .

Salt Form Differences: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., the nitro-phenyl derivative), aiding formulation .

Stereochemical Impact : The (3R) configuration in all analogs ensures chiral specificity in receptor binding, as seen in enzyme inhibition assays .

Biological Activity

The compound (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C6H11F3N2·2HCl
  • Molecular Weight : 211.09 g/mol
  • CAS Number : [55264678]

The presence of the trifluoroethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Protein Binding : The pyrrolidine structure allows for conformational flexibility, enabling it to fit into active sites of enzymes or receptors.
  • Hydrogen Bonding : The trifluoroethyl group may facilitate stronger hydrogen bonding interactions with biological macromolecules, enhancing binding affinity.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways.

Anticancer Properties

Recent research has highlighted the potential anticancer properties of this compound. For instance:

  • In vitro Studies : In studies involving various cancer cell lines such as HeLa (cervical cancer) and FaDu (hypopharyngeal cancer), the compound exhibited cytotoxic effects with IC50 values indicating significant growth inhibition compared to control groups .
Cell LineIC50 (μM)Reference
HeLa15.5
FaDu12.7

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were among the strains tested.
  • Results : The compound showed promising antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Case Studies

  • Study on Anticancer Efficacy :
    • A study published in MDPI explored various derivatives of pyrrolidine including this compound. It was found that modifications to the pyrrolidine ring significantly affected cytotoxicity against cancer cells. The study concluded that the trifluoroethyl substitution improved interaction with cellular targets .
  • Antimicrobial Evaluation :
    • In a comparative study assessing various trifluoromethylated compounds for antimicrobial activity, this compound demonstrated superior efficacy against resistant bacterial strains compared to non-fluorinated analogs .

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